molecular formula C7H3BrF3N3 B1381536 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1782970-66-4

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No. B1381536
CAS RN: 1782970-66-4
M. Wt: 266.02 g/mol
InChI Key: BXANBMLQWQHMLC-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the CAS Number: 1782970-66-4 . It has a molecular weight of 266.02 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 266.02 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Photosensitizer-free Visible-light-promoted Method

A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described . The reaction occurred in a broad substrate scope under mild conditions and tolerated various functional groups .

Antiviral Activities

Imidazo[1,2-a]pyridine is considered to be an important scaffold due to its various biological and pharmaceutical activities, such as antiviral activities .

Antifungal Activities

In addition to antiviral activities, imidazo[1,2-a]pyridine also exhibits antifungal activities .

Antitumor Activities

Imidazo[1,2-a]pyridine has been recognized for its antitumor activities . This makes it a valuable compound in the development of new chemosynthetic strategies and drug development.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine are not detailed in the available resources, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for infectious diseases.

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANBMLQWQHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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